

Core Pharmacokinetic Parameters of Amprolium

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Compound Focus: Amprolium

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The table below summarizes the key quantitative findings from a bioavailability study in chickens [1].

Parameter	Symbol	Value (Intravenous)	Value (Oral - Fasting)	Value (Oral - Non-Fasting)
Elimination Half-Life	$t_{1/2\beta}$ (i.v.); $t_{1/2}$ Kel (p.o.)	0.21 h	0.292 - 0.654 h	0.292 - 0.654 h
Volume of Distribution	Vd	0.12 L/kg	-	-
Total Body Clearance	Cl	1.32 L/h·kg	-	-
Bioavailability	F	-	6.4%	2.3 - 2.6%
Maximum Plasma Concentration	Cmax	-	~4x higher than non-fasting	(Baseline for comparison)

Mechanism of Action and Affected Life Stages

Amprolium is a thiamine (Vitamin B1) antagonist. Its structure mimics thiamine, allowing it to competitively block thiamine uptake by *Eimeria* parasites [2] [3]. This disrupts carbohydrate synthesis, essentially starving the coccidia [2] [3].

The drug primarily affects the **first generation of trophozoites and schizonts**, with peak activity occurring around day 3 of the parasitic life cycle. It also suppresses sexual stages (gametogony) and the sporulation of oocysts [2].

Detailed Experimental Protocols

Here are the methodologies from key studies that generated the pharmacokinetic data.

Protocol 1: Bioavailability Study in Chickens [1]

This study investigated the fundamental pharmacokinetics and the effect of fasting.

- **Animals:** 12 healthy chickens (1.28-1.41 kg body weight).
- **Study Design:** A Latin square design was used, where each chicken received different treatments in a specific sequence.
- **Dosing:**
 - **Intravenous (I.V.):** 13 mg **amprolium**/kg body weight.
 - **Oral (P.O.):** 13 mg/kg and 26 mg/kg, each administered under both fasted and non-fasted conditions.
- **Sample Collection:** Plasma samples were collected from the subwing vein at multiple time points after administration.
- **Analytical Method:** **Amprolium** concentrations in plasma were determined using **HPLC**.
- **Data Analysis:** The data were fitted using weighted nonlinear least-squares regression.
 - I.V. data: Best fit to a **two-compartment model**.
 - Oral data: Best fit to a **one-compartment model**.

Protocol 2: Drug Interaction Study with Enrofloxacin [4]

This study examined how coccidial infection and anti-coccidial pre-treatments alter the pharmacokinetics of another drug, enrofloxacin.

- **Animals:** 72 broiler chickens (4 weeks old, 1000-1300 g).
- **Experimental Groups:**
 - **Group A:** Normal healthy chickens.
 - **Group B:** Chickens experimentally infected with *Eimeria* spp. (non-treated).
 - **Group C:** Infected chickens pre-treated with **amprolium** (240 ppm in feed for 5 days).

- **Group D:** Infected chickens pre-treated with toltrazuril.
- **Dosing:** All groups received a single I.V. or oral dose of enrofloxacin (10 mg/kg).
- **Sample Collection:** Blood samples were taken at 15 time points (from 5 minutes to 24 hours).
- **Analytical Method:** Serum enrofloxacin concentrations were measured using **HPLC with fluorescence detection**.
- **Data Analysis:** A **non-compartmental method** was used (WinNonlin software, version 5.2).

The workflow of this complex experiment is illustrated below.



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*Experimental workflow for the enrofloxacin-**amprolium** interaction study [4].*

Key Implications for Research and Development

- **Low and Variable Bioavailability:** The very low oral bioavailability (2.3-6.4%) is a major finding [1]. This suggests that **amprolium** is primarily effective within the gastrointestinal tract, with minimal systemic exposure.
- **Flip-Flop Phenomenon:** The observation that the elimination half-life is longer after oral administration than after intravenous injection indicates a "flip-flop" model, where absorption from the gut is the rate-limiting step [1].
- **Impact of Fasting:** The significantly higher C_{max} in fasted birds highlights that feed intake is a critical variable that must be controlled in future studies [1].
- **Drug Interactions:** The finding that **amprolium** can improve the pharmacokinetic profile of enrofloxacin in infected chickens suggests a complex interaction between disease state and drug disposition [4].
- **Resistance Development:** Continuous use of **amprolium** leads to drug resistance, which is a major factor limiting its efficacy [2].

Research Gaps and Future Directions

The available information reveals several areas where data is lacking for a comprehensive profile:

- **Tissue Residues:** While **amprolium** may be found in eggs up to 10 days after withdrawal, no maximum residue limit (MRL) has been established [2] [3].
- **Metabolism and Excretion:** Details on the metabolic pathways and specific excretion routes (beyond "via kidneys") are not well-defined in the searched literature [2].
- **Comprehensive PK/PD Modeling:** The data is insufficient to build a robust pharmacokinetic-pharmacodynamic (PK/PD) model that links drug exposure to efficacy against different *Eimeria* species.

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